molecular formula C9H10N2O3 B1677271 Olmidine CAS No. 22693-65-8

Olmidine

Cat. No. B1677271
CAS RN: 22693-65-8
M. Wt: 194.19 g/mol
InChI Key: DPOREOOGDLINFI-UHFFFAOYSA-N
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Description

Olmidine, also known as dl-mandelamidine, is an antihypertensive drug . It has a molecular formula of C9H10N2O3, an average mass of 194.187 Da, and a monoisotopic mass of 194.069138 Da .


Synthesis Analysis

The synthesis of amidines, such as Olmidine, has been reported in various studies. An efficient and sustainable copper-catalyzed protocol has been developed for the preparation of amidines via nucleophilic addition of amines into nitriles . Another study presents a highly modular metal-free multicomponent strategy for the synthesis of sulfonyl amidines .


Molecular Structure Analysis

The molecular structure of Olmidine consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . More detailed structural analysis can be found in specialized databases like ChemSpider .

Scientific Research Applications

Pharmacological Actions on the Gastrointestinal Tract

Olmidine, known chemically as dl-2-(3,4-methylenedioxyphenyl)-2-hydroxyacetamide hydrochloride, has been studied for its antihypertensive action through inhibition of adrenergic transmission. Research has explored its pharmacological actions in the alimentary canal of rats, rabbits, and guinea pigs. Notably, Olmidine was found to not induce any lesion of gastric mucosa in rats at a specific dosage and inhibited the movement of charcoal meal in the small intestine of rats. It caused a biphasic response in the isolated guinea pig gastrointestinal tracts, showing both contraction and relaxation effects (Azuma, Hironaka, Tamaoki, & Kubota, 1976).

Interaction with Antihypertensive Drugs

Another study explored Olmidine's interaction with various established antihypertensive drugs in conscious normotensive rats. The research indicated that Olmidine could enhance the hypotensive effects of some drugs like guanethidine and hydrochlorothiazide, but reduced the effect of others like reserpine. This study emphasizes the importance of investigating drug interactions in conscious animals (Ozawa & Hironaka, 1976).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,12H,4H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOREOOGDLINFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865064
Record name (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olmidine

CAS RN

22693-65-8, 46319-96-4, 788094-87-1
Record name Olmidine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022693658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olmidine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046319964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olmidine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788094871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLMIDINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWA7D4VAX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OLMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T3B934Y1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OLMIDINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X082H783C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
H Azuma, Y Hironaka, H Tamaoki… - Nihon Yakurigaku zasshi …, 1976 - europepmc.org
… of olmidine in the alimentary canal of rat, rabbit and guinea pig. We found that the salivary secretion of rabbit was unaffected by olmidine … mg/kg ip of olmidine while volume and free HCl …
Number of citations: 2 europepmc.org
H Ozawa, Y Hironaka - … : Journal of the Pharmaceutical Society of …, 1976 - europepmc.org
[Comparison of hypotensive activities of dl-mandelamidine (olmidine) and its optical isomers. II (author's transl)]. - Abstract - Europe PMC … [Comparison of hypotensive activities of dl-mandelamidine …
Number of citations: 2 europepmc.org
H Ozawa, Y Hironaka - Nihon Yakurigaku zasshi. Folia …, 1976 - europepmc.org
Hypotensive effect of dl-Mandelamidine (Olmidine, MA) in combination with some established antihypertensive drugs was studied in conscious normotensive rats. The mean blood …
Number of citations: 2 europepmc.org
M Xu, VK Kontinen, E Kalso - Pain Practice, 2001 - Wiley Online Library
… Dexmedetomidine and radolmidine were administered intrathecally in doses of 0.25 g, 2.5 g, and 10 g. In the tail flick test, radolmidine showed a dose-dependent antinociceptive effect, …
Number of citations: 0 onlinelibrary.wiley.com
T Kawamata, K Omote, H Sonoda, M Kawamata… - Pain …, 2001 - Wiley Online Library
… Dexmedetomidine and radolmidine were administered intrathecally in doses of 0.25 g, 2.5 g, and 10 g. In the tail flick test, radolmidine showed a dose-dependent antinociceptive effect, …
Number of citations: 0 onlinelibrary.wiley.com
YM Ponce, A Montero-Torres, CR Zaldivar… - Bioorganic & medicinal …, 2005 - Elsevier
Malaria is one of the most deadly diseases, affecting million of people especially in developing countries. Because of the rapidly increasing threat worldwide of malaria epidemics …
Number of citations: 87 www.sciencedirect.com
I Kissin, CA Bright, EL Bradley Jr - Pain Practice, 2001 - Wiley Online Library
… Dexmedetomidine and radolmidine were administered intrathecally in doses of 0.25 g, 2.5 g, and 10 g. In the tail flick test, radolmidine showed a dose-dependent antinociceptive effect, …
Number of citations: 0 onlinelibrary.wiley.com
Y Marrero-Ponce, M Iyarreta-Veitía… - Journal of chemical …, 2005 - ACS Publications
Malaria has been one of the most significant public health problems for centuries. It affects many tropical and subtropical regions of the world. The increasing resistance of Plasmodium …
Number of citations: 104 pubs.acs.org
JM Zhang, H Li, SJ Brull - Pain Practice, 2001 - Wiley Online Library
… Dexmedetomidine and radolmidine were administered intrathecally in doses of 0.25 g, 2.5 g, and 10 g. In the tail flick test, radolmidine showed a dose-dependent antinociceptive effect, …
Number of citations: 0 onlinelibrary.wiley.com
A Oprée, M Kress - Pain Practice, 2001 - Wiley Online Library
… Dexmedetomidine and radolmidine were administered intrathecally in doses of 0.25 g, 2.5 g, and 10 g. In the tail flick test, radolmidine showed a dose-dependent antinociceptive effect, …
Number of citations: 0 onlinelibrary.wiley.com

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